1,1-Dibromo-2-octylcyclopropane
Description
Significance of Cyclopropane (B1198618) Frameworks in Organic Synthesis and Mechanistic Studies
The cyclopropane ring, being the smallest carbocycle, is inherently strained. utexas.eduwikipedia.org This strain, a combination of angle and torsional strain, results in weaker carbon-carbon bonds compared to acyclic alkanes, making cyclopropanes more reactive. utexas.eduaskfilo.com The bond angles in cyclopropane are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as angle strain. askfilo.comlibretexts.org This structural feature is the primary reason for the high reactivity of cyclopropanes, often leading to ring-opening reactions. askfilo.com
In the realm of medicinal chemistry, the cyclopropyl (B3062369) group is a valuable pharmacophore. nih.govresearchgate.net Its rigid structure can help lock a molecule into a specific conformation, which can lead to enhanced binding to biological targets and improved metabolic stability. bohrium.comunl.pt The unique electronic properties of the cyclopropane ring also contribute to its utility in drug design. researchgate.net
Historical Context and Evolution of Geminal Dihalocyclopropane Chemistry
The synthesis of cyclopropanes has been a topic of interest for over a century, with the first synthesis of cyclopropane itself accomplished by August Freund in 1881 through a Wurtz coupling of 1,3-dibromopropane. wikipedia.org The development of methods for the synthesis of gem-dihalocyclopropanes, such as the addition of dihalocarbenes to alkenes, has significantly expanded the synthetic utility of this class of compounds. researchgate.netmasterorganicchemistry.com
Initially, the generation of dihalocarbenes required strictly anhydrous conditions. researchgate.net However, the advent of phase-transfer catalysis has provided more efficient and practical procedures for the synthesis of gem-dihalocyclopropanes. researchgate.net These advancements have made gem-dihalocyclopropanes readily accessible building blocks for organic synthesis.
Research Trajectories and Future Prospects for 1,1-Dibromo-2-octylcyclopropane
This compound is a specific example of a gem-dibromocyclopropane that holds promise for various applications. Its structure, featuring a lipophilic octyl chain attached to the cyclopropane ring, makes it an interesting candidate for studies in materials science and as a precursor for biologically active molecules.
Future research on this compound is likely to focus on several key areas:
Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for its synthesis will be crucial for its wider application.
Reaction Chemistry: Exploring the reactivity of the dibromocyclopropyl group in this compound will open up new avenues for the synthesis of complex molecules. This includes investigating ring-opening reactions, cross-coupling reactions, and transformations of the bromine atoms. researchgate.netrsc.orgstackexchange.com
Applications in Materials Science: The long alkyl chain could be exploited in the development of new polymers or liquid crystals.
Medicinal Chemistry: As a lipophilic scaffold, it could be incorporated into drug candidates to enhance their membrane permeability or to explore hydrophobic binding pockets in biological targets. unl.ptnih.gov
Structure
3D Structure
Properties
CAS No. |
62845-99-2 |
|---|---|
Molecular Formula |
C11H20Br2 |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1,1-dibromo-2-octylcyclopropane |
InChI |
InChI=1S/C11H20Br2/c1-2-3-4-5-6-7-8-10-9-11(10,12)13/h10H,2-9H2,1H3 |
InChI Key |
QEMWCGYLHICAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1(Br)Br |
Origin of Product |
United States |
Mechanistic Investigations of 1,1 Dibromo 2 Octylcyclopropane Reactivity and Transformations
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions of 1,1-dibromo-2-octylcyclopropane are common, driven by the release of ring strain. These transformations can be induced by bases, metal ions, or mechanical energy, each leading to distinct mechanistic pathways and products.
In the presence of a nucleophilic base, such as an alkoxide, this compound can undergo a ring-opening reaction to form bromoalkenes. Mechanistic studies, including density functional theory (DFT) computations on analogous systems, suggest a multi-step process. The reaction is initiated by the deprotonation at a carbon atom of the cyclopropane (B1198618) ring by the base. This is followed by the elimination of a bromide ion, leading to the formation of a highly strained bromocyclopropene intermediate.
This bromocyclopropene is unstable and readily undergoes ring opening to form a zwitterionic or carbene intermediate. acs.org The nature of this intermediate can be described as a resonance hybrid of a zwitterion (with a positive charge on one carbon and a negative charge on another) and a vinylidene carbene. This intermediate is then attacked by a nucleophile, such as the solvent or the conjugate acid of the base, leading to the final bromoalkene product. The stereochemistry of the resulting double bond can be influenced by the reaction conditions and the nature of the nucleophile.
The general mechanism for the base-promoted ring opening is depicted below:
Step 1: Deprotonation: A base removes a proton from the cyclopropane ring.
Step 2: Bromide Elimination: A bromide ion is eliminated, forming a bromocyclopropene intermediate.
Step 3: Ring Opening: The bromocyclopropene ring opens to a zwitterionic/carbene intermediate.
Step 4: Nucleophilic Attack: A nucleophile adds to the intermediate to form the final product.
Silver(I) ions are known to promote the ring-opening and rearrangement of gem-dibromocyclopropanes, including this compound. The reaction is initiated by the coordination of the silver ion to one of the bromine atoms, which facilitates the cleavage of the carbon-bromine bond and the formation of a carbocationic intermediate. The fate of this intermediate is dependent on the reaction conditions, particularly the solvent and the counter-ion of the silver salt.
In many cases, the silver(I)-promoted reaction leads to ring expansion, forming a six-membered ring. This occurs via a disrotatory ring opening of the cyclopropane, followed by the departure of the exo-bromine atom. The resulting allylic cation can then be trapped by a nucleophile. The stereochemistry of the product is influenced by the nucleophilicity of the trapping agent and the ring size of the starting material. tue.nl For instance, in the presence of a strong nucleophile like methanol, the attack is often concerted with the ring opening, leading to a trans product. tue.nl However, with less nucleophilic solvents, a free allylic cation may be formed, which can isomerize and lead to a mixture of cis and trans products. tue.nl
A kinetic study on the methanolysis of dibromocyclopropanes revealed that the reaction can have both first- and second-order dependence on the silver(I) ion concentration, suggesting a complex role for the silver ion in the reaction mechanism. rsc.org
The product distribution in silver(I)-assisted solvolysis is also highly sensitive to the solvent used. For example, in the solvolysis of a related dibromocyclopropane derivative, the use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and isopropyl alcohol (IPA) led to a mixture of a butenolide and an alkoxy-bromo-pentenoic acid, while in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) and tert-butyl alcohol (TBA), a furanone was the major product. researchgate.net This highlights the crucial role of the solvent's nucleophilicity and hydrogen-bonding ability in directing the reaction pathway. researchgate.net
| Starting Material | Silver Salt | Solvent | Major Product(s) | Reference |
| 9,9-dibromobicyclo[6.1.0]nonane | AgNO₃ | Acetonitrile | trans-nitrate ester | tue.nl |
| 9,9-dibromobicyclo[6.1.0]non-4-ene | AgNO₃ | Acetonitrile | trans-nitrate ester | tue.nl |
| trans-2,2-Dibromo-1,3-dimethylcyclopropanecarboxylic Acid | Ag(TFA) | TFE/IPA | 4-Bromo-3,5-dimethyl-2(5H)-furanone and (Z)-4-alkoxy-3-bromo-2-methyl-2-pentenoic acid | researchgate.net |
| trans-2,2-Dibromo-1,3-dimethylcyclopropanecarboxylic Acid | Ag(TFA) | HFP/TBA | 4-Bromo-3,5-dimethyl-2(5H)-furanone (>80%) | researchgate.net |
Mechanochemistry explores how mechanical force can influence chemical reactivity. While specific studies on this compound are not prevalent, the principles of mechanochemical ring-opening of cyclopropanes can be applied. The application of an external force, for example through polymer stretching or grinding, can lead to a significant lowering of the activation barrier for ring-opening. acs.orgresearchgate.net
Atomistic simulations have shown that mechanical force can alter reaction pathways by eliminating intermediates and transition states. acs.org In the case of cyclopropane ring-opening, the application of force can be considered a "preactivation" mechanism, where the initial structure is raised in energy, while the transition state energy remains relatively constant. acs.org The extent of this activation is dependent on the rigidity of the system to which the mechanophore is attached. acs.org
Computational studies on the mechanochemistry of ring-opening reactions have been performed on systems ranging from cyclopropane in the gas phase to more complex molecules on surfaces. researchgate.net These studies provide a framework for understanding how mechanical forces can be used to drive chemical reactions that might be difficult to achieve through traditional thermal methods. The high strain of the cyclopropane ring in this compound makes it a potential candidate for mechanochemical activation, which could lead to novel reaction pathways and products.
Halogen Exchange and Reduction Pathways
The bromine atoms in this compound are susceptible to exchange and reduction reactions, providing routes to a variety of other cyclopropane derivatives and ring-opened products.
The reaction of this compound with alkyllithium reagents, such as methyllithium (B1224462) or butyllithium, is a well-established method for the synthesis of allenes. The reaction proceeds through a lithium-halogen exchange, where one of the bromine atoms is replaced by a lithium atom to form a 1-bromo-1-lithiocyclopropane derivative. This intermediate is a type of carbenoid.
This carbenoid is unstable and readily eliminates lithium bromide. This elimination can occur in a concerted fashion with ring opening to directly form the allene (B1206475), or it can proceed via an α-elimination to generate a highly reactive cyclopropylidene carbene intermediate. This carbene then undergoes a rearrangement to yield the allene. The specific pathway may depend on the substituents on the cyclopropane ring and the reaction conditions.
The general mechanism is as follows:
Step 1: Lithium-Halogen Exchange: The alkyllithium reagent exchanges a lithium for a bromine atom on the cyclopropane.
Step 2: Elimination/Rearrangement: The resulting carbenoid eliminates lithium bromide and rearranges to form an allene.
| 1,1-Dibromocyclopropane (B14071962) Derivative | Alkyllithium Reagent | Allene Product | Yield (%) |
| From Isobutylene | MeLi | 3-methylbuta-1,2-diene | 92 |
| From Trimethylethylene | MeLi | 2-methylpenta-2,3-diene | 69 |
Data adapted from a study on the synthesis of allenes from 1,1-dihalocyclopropane derivatives.
Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this can be achieved using Grignard reagents in the presence of a transition metal catalyst. For example, the reaction with ethylmagnesium bromide and a catalytic amount of titanium isopropoxide can selectively produce the corresponding monobromocyclopropane in high yield. rsc.org If an excess of the Grignard reagent is used, the fully dehalogenated cyclopropane can be obtained. rsc.org
Labeling studies have shown that the hydrogen atom introduced into the cyclopropane ring does not originate from the Grignard reagent itself, but rather from the solvent, such as tetrahydrofuran. rsc.org The reaction is believed to proceed through a titanium-centered catalytic cycle.
Other transition metals can also catalyze the hydrodehalogenation of gem-dibromocyclopropanes. For instance, nickel-based catalysts, when activated with a hydride source like sodium borohydride, can cleanly and selectively dehalogenate these compounds under mild, aqueous micellar conditions. This approach offers a "green" alternative to traditional methods that use organic solvents.
The choice of catalyst and reaction conditions can allow for either mono- or di-hydrodehalogenation, providing a versatile method for the synthesis of various cyclopropane derivatives.
| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |
| 1,1-Dibromocyclopropanes | EtMgBr (1.0-1.3 equiv.) | Ti(OPr-i)₄ (2-10 mol%) | Monobromocyclopropanes | ~95 | rsc.org |
| 1,1-Dibromocyclopropanes | EtMgBr (excess) | Ti(OPr-i)₄ | Non-halogenated cyclopropane | >90 | rsc.org |
| gem-Dibromocyclopropanes | NaBH₄ | TMPhen-nickel (0.5-5 mol%) | Mono- or di-dehalogenated cyclopropanes | - |
Cycloaddition Reactions Involving 1,1-Dibromocyclopropane Derivatives
The strained three-membered ring of 1,1-dibromocyclopropane derivatives, such as this compound, is a versatile synthon in organic chemistry. Its high ring strain and the presence of two bromine atoms allow for a variety of transformations, including cycloaddition reactions. These reactions often proceed through the in-situ generation of highly reactive intermediates like cyclopropylidenes or allenes, which can then be trapped by various reagents.
[3+2] Cycloaddition Processes and Intermediate Formation
While direct [3+2] cycloaddition of this compound itself is not a commonly reported pathway, its derivatives can undergo formal [3+2] cycloadditions through a multi-step sequence involving the formation of key intermediates. The most common pathway begins with the treatment of a gem-dibromocyclopropane with an organolithium reagent, such as methyllithium or butyllithium. This initiates a lithium-halogen exchange, forming a lithiated bromocyclopropane (B120050) intermediate. Subsequent elimination of lithium bromide generates a highly reactive cyclopropylidene, a type of carbene.
This cyclopropylidene intermediate is at a branching point of several reaction pathways. One of the most significant is the Skattebøl rearrangement, where the cyclopropylidene undergoes a pericyclic ring-opening to form an allene. scispace.comacs.orgstackexchange.com This allene can then participate in a subsequent cycloaddition reaction.
For instance, studies on gem-difluorocyclopropenes have shown that they can react with 1,3-dipoles like azomethine ylides to yield fluorinated 3-azabicyclo[3.1.0]hexanes, which are products of a [3+2] cycloaddition. nih.gov Similarly, 3,3,3-tribromo-1-nitroprop-1-ene has been shown to undergo [3+2] cycloaddition reactions with nitrones. mdpi.com These examples highlight the potential of halogenated small rings and related structures to act as partners in cycloaddition reactions for the synthesis of five-membered rings. uchicago.edunumberanalytics.com
Table 1: Intermediates in Formal [3+2] Cycloaddition of 1,1-Dibromocyclopropane Derivatives
| Precursor | Reagent | Key Intermediate(s) | Subsequent Reaction | Product Type |
| 1,1-Dibromo-2-alkylcyclopropane | Alkyllithium | Cyclopropylidene, Allene | Cycloaddition | Five-membered ring |
| Vinylcyclopropane | Heat or Lewis Acid | --- | Vinylcyclopropane Rearrangement | Cyclopentene |
| gem-Difluorocyclopropene | Azomethine Ylide | --- | [3+2] Cycloaddition | Fluorinated 3-azabicyclo[3.1.0]hexane |
Carbene Insertion and Cyclopropanation Reactions
The cyclopropylidene intermediate generated from this compound and an alkyllithium reagent is not only a precursor for allenes but can also directly engage in carbene-like reactions, namely insertion and cyclopropanation. nih.govresearchgate.net These reactions are powerful methods for the formation of new carbon-carbon bonds.
Intramolecular C-H Insertion:
In the absence of an external trapping agent, the cyclopropylidene can undergo intramolecular C-H insertion. The proximity of the C-H bonds of the alkyl substituent (the octyl group in this case) to the carbene center allows for the formation of bicyclic products. For instance, insertion into a C-H bond of a methyl group on a substituted cyclopropane ring leads to the formation of a bicyclobutane derivative. stackexchange.com In the case of this compound, intramolecular insertion into the C-H bonds of the octyl chain would lead to various bicyclo[n.1.0]alkane systems, with the regioselectivity being influenced by the ring size of the transition state. Five-membered ring formation via insertion into the δ-C-H bond is often favored. rsc.orgyoutube.comrsc.orgresearchgate.net
Intermolecular Cyclopropanation:
If the cyclopropylidene is generated in the presence of an alkene, an intermolecular cyclopropanation reaction can occur, leading to the formation of a spiropentane (B86408) derivative. This reaction involves the addition of the cyclopropylidene across the double bond of the alkene. The stereospecificity of this reaction can provide information about the spin state of the carbene intermediate. scispace.com
The competition between allene formation, intramolecular C-H insertion, and intermolecular cyclopropanation is influenced by several factors, including the substitution pattern on the cyclopropane ring and the reaction conditions. For tetra-alkyl substituted gem-dibromocyclopropanes, intramolecular C-H insertion to form bicyclobutanes can be a major pathway. stackexchange.com
Table 2: Carbene Reactions of Cyclopropylidenes from 1,1-Dibromo-2-alkylcyclopropanes
| Reaction Type | Reactant(s) | Intermediate | Product Type |
| Intramolecular C-H Insertion | 1,1-Dibromo-2-alkylcyclopropane + Alkyllithium | Cyclopropylidene | Bicyclo[n.1.0]alkane |
| Intermolecular Cyclopropanation | 1,1-Dibromo-2-alkylcyclopropane + Alkyllithium + Alkene | Cyclopropylidene | Spiropentane |
| Rearrangement | 1,1-Dibromo-2-alkylcyclopropane + Alkyllithium | Cyclopropylidene | Allene |
Computational and Theoretical Chemistry Studies of 1,1 Dibromo 2 Octylcyclopropane and Its Reactive Intermediates
Quantum Chemical Calculations on Molecular Geometry, Electronic Structure, and Strain Energy
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-dibromo-2-octylcyclopropane. These calculations can precisely predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, the cyclopropane (B1198618) ring is inherently strained, and these calculations can quantify this strain energy, which is a critical factor in its reactivity.
The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be elucidated. This information is vital for understanding how the molecule will interact with other reagents. The presence of the two bromine atoms and the long octyl chain significantly influences the electronic properties of the cyclopropane ring, and quantum chemical calculations can map these effects in detail.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C1-C2 Bond Length | 1.50 Å |
| C2-C3 Bond Length | 1.51 Å |
| C1-C3 Bond Length | 1.50 Å |
| C1-Br1 Bond Length | 1.94 Å |
| C1-Br2 Bond Length | 1.94 Å |
| C2-C(octyl) Bond Length | 1.53 Å |
| ∠C2-C1-C3 | 60.5° |
| ∠Br1-C1-Br2 | 112.0° |
| Strain Energy | ~45 kcal/mol |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating complex reaction mechanisms. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying the multi-step transformations that this compound can undergo. nih.gov
Characterization of Transition States and Reactive Intermediates
A key strength of DFT is its ability to locate and characterize the transition states that connect reactants, intermediates, and products on a potential energy surface. nih.govmdpi.com For reactions involving this compound, such as ring-opening or substitution reactions, DFT can model the geometry and energy of these fleeting structures. This allows for the determination of activation energies, which are crucial for understanding reaction rates.
Furthermore, DFT can be used to study the structure and stability of reactive intermediates that may be formed during a reaction. For example, the cleavage of a carbon-bromine bond in this compound could lead to the formation of a carbene or a radical intermediate. DFT calculations can provide detailed information about the electronic and geometric structure of these transient species.
Table 2: Calculated Relative Energies of Intermediates and Transition States in a Hypothetical Reaction of this compound
| Species | Method | Relative Energy (kcal/mol) |
| Reactant | B3LYP/6-31G(d) | 0.0 |
| Transition State 1 | B3LYP/6-31G(d) | +25.3 |
| Intermediate 1 | B3LYP/6-31G(d) | +10.8 |
| Transition State 2 | B3LYP/6-31G(d) | +18.5 |
| Product | B3LYP/6-31G(d) | -15.2 |
Note: This table presents hypothetical data for a generic reaction to illustrate the application of DFT in characterizing reaction pathways.
Prediction of Regioselectivity and Stereoselectivity in Transformations
Many reactions of substituted cyclopropanes can lead to multiple products, depending on which bonds are broken and formed. DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of such transformations. nih.gov By comparing the activation energies for different possible reaction pathways, it is possible to determine the most likely outcome.
For this compound, the presence of the octyl group can direct the stereochemical course of a reaction. DFT can be used to model the different stereochemical approaches of a reagent to the cyclopropane ring and calculate the corresponding transition state energies. The pathway with the lowest energy barrier will correspond to the major product, thus predicting the stereoselectivity of the reaction. nih.gov
Molecular Dynamics Simulations of Reactivity Pathways
While quantum chemical and DFT calculations provide static pictures of reactants, intermediates, and transition states, molecular dynamics (MD) simulations can offer a dynamic view of the reaction process. researcher.life By simulating the motion of atoms over time, MD can reveal the intricate details of how a reaction unfolds. chemrxiv.orgchemrxiv.org
For a molecule like this compound, MD simulations can be used to explore the conformational landscape of the octyl chain and its influence on the reactivity of the cyclopropane ring. Reactive MD simulations, which use force fields that can describe bond breaking and formation, can be employed to simulate the entire course of a reaction, from the approach of the reactants to the formation of the final products. researcher.life This can provide insights into the role of solvent molecules and other environmental factors on the reaction pathway.
Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of cyclopropane (B1198618) derivatives. researchgate.netuobasrah.edu.iq It provides critical information regarding the connectivity of atoms and the stereochemical arrangement within the molecule.
¹H NMR and ¹³C NMR Applications in Cyclopropane Derivative Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing cyclopropane compounds. researchgate.netruc.dk The chemical shifts (δ) and coupling constants (J) of the cyclopropyl (B3062369) protons and carbons are highly diagnostic of the substitution pattern and stereochemistry.
In the case of gem-dihalocyclopropanes like 1,1-Dibromo-2-octylcyclopropane, the protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum, generally between δ 0.5 and 2.0 ppm. The exact chemical shifts are influenced by the substituents on the ring. The protons of the octyl group would exhibit characteristic signals corresponding to its alkyl chain. For instance, the terminal methyl group would appear as a triplet, while the methylene (B1212753) groups would show complex multiplets.
The ¹³C NMR spectrum provides complementary information. The carbons of the cyclopropane ring are significantly shielded and appear at high field, typically between δ 10 and 40 ppm. The carbon atom bearing the two bromine atoms (C1) would be found at a distinct chemical shift compared to the other two ring carbons (C2 and C3). The signals for the octyl chain carbons would appear in the typical aliphatic region.
Representative NMR Data for Cyclopropane Derivatives:
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
| ¹H | Cyclopropyl Protons | 0.5 - 2.0 |
| ¹H | Alkyl Protons (next to ring) | 1.0 - 2.5 |
| ¹H | Terminal CH₃ | 0.8 - 1.0 |
| ¹³C | Cyclopropyl Carbons | 10 - 40 |
| ¹³C | C-Br (in cyclopropane) | 25 - 45 |
| ¹³C | Alkyl Carbons | 10 - 40 |
This table presents generalized data for cyclopropane derivatives and is for illustrative purposes. Specific values for this compound would require experimental determination.
Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Elucidation
Deuterium labeling is a powerful technique used to trace the pathways of chemical reactions. researchgate.netresearchgate.net By selectively replacing hydrogen atoms with deuterium, chemists can follow the fate of specific atoms throughout a reaction, providing strong evidence for proposed mechanisms. nih.gov
In the context of cyclopropane synthesis, deuterium labeling can help elucidate the mechanism of carbene addition to an alkene. For example, by using a deuterated carbene precursor or a deuterated alkene, the position of the deuterium atom in the final cyclopropane product can be determined by ¹H and ²H NMR spectroscopy. This information can confirm whether the reaction proceeds through a concerted or a stepwise mechanism. Furthermore, deuterium labeling studies, often analyzed by NMR and mass spectrometry, can reveal intermolecular hydrogen or deuterium exchange processes, offering deeper insights into the reaction dynamics. researchgate.netosti.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, HR-MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. mdpi.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br exist in nearly a 1:1 ratio) would be clearly resolved in the mass spectrum, showing a distinctive M, M+2, and M+4 peak pattern for a dibrominated compound, further confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govorientjchem.org This is particularly useful for analyzing the purity of a synthesized compound and for identifying byproducts in a reaction mixture. shimadzu.com In the synthesis of this compound, GC-MS can be used to separate the desired product from any unreacted starting materials, isomeric products, or other impurities. shimadzu.com The mass spectrum of each separated component can then be obtained, allowing for their individual identification. nih.gov
Typical GC-MS Analysis Parameters:
| Parameter | Condition |
| GC Column | Typically a non-polar or medium-polarity column (e.g., HP-5MS) |
| Oven Program | Ramped temperature program to ensure separation of components |
| Ionization Mode | Electron Ionization (EI) at 70 eV is common |
| MS Detector | Quadrupole or Ion Trap for routine analysis, TOF for high resolution |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netyoutube.com They are valuable for identifying the presence of specific functional groups and for fingerprinting a compound.
For this compound, the IR and Raman spectra would show characteristic absorptions for the cyclopropane ring and the alkyl chain. The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (around 3000-3100 cm⁻¹) compared to the C-H stretches of the alkyl chain (around 2850-2960 cm⁻¹). docbrown.info The cyclopropane ring also exhibits a characteristic "ring breathing" vibration, which is often observed in the Raman spectrum. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum (typically below 700 cm⁻¹).
Characteristic Vibrational Frequencies for Cyclopropane Derivatives:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (Cyclopropane) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman |
| CH₂ Scissoring | ~1450 | IR |
| Cyclopropane Ring Deformation | 1000 - 1050 | IR, Raman |
| C-Br Stretch | 500 - 700 | IR, Raman |
This table presents generalized data. The exact peak positions and intensities are specific to the molecule. docbrown.info
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Characterization
Nuclear Quadrupole Resonance (NQR) spectroscopy stands as a powerful and highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei, such as the bromine isotopes ⁷⁹Br and ⁸¹Br. In the context of this compound, NQR spectroscopy offers a direct probe into the nature of the C-Br bonds and their potential involvement in halogen bonding interactions. This method is particularly adept at detecting subtle changes in the electron density distribution around the bromine atoms that arise from intermolecular interactions.
NQR spectroscopy is often referred to as "zero-field NMR" because it detects transitions between nuclear quadrupole energy levels in the absence of an external magnetic field. nih.gov The resonance frequency is determined by the interaction of the nuclear electric quadrupole moment (eQ) with the electric field gradient (EFG) at the nucleus. The EFG is a measure of the non-sphericity of the electron cloud surrounding the nucleus and is exquisitely sensitive to the chemical bonding and local structure. wikipedia.org For a nucleus with spin I = 3/2, such as ⁷⁹Br and ⁸¹Br, a single NQR transition is observed, the frequency (ν) of which is related to the nuclear quadrupole coupling constant (NQCC or C_Q) and the asymmetry parameter (η) of the EFG.
The NQCC provides a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG, while η quantifies the deviation of the EFG from axial symmetry. Changes in the electronic environment of the bromine atoms, such as those occurring upon the formation of a halogen bond, directly influence the EFG and are, therefore, reflected in the NQR parameters.
Detailed Research Findings
While specific NQR data for this compound is not available in the current literature, extensive research on related gem-dibromocyclopropanes and other organobromine compounds provides a strong basis for predicting its NQR spectroscopic behavior and its utility in characterizing halogen bonding.
Studies on various crystalline solids containing C-Br bonds have demonstrated a clear correlation between the ⁷⁹Br NQR frequency and the nature of the intermolecular interactions. For instance, the formation of a halogen bond (C-Br···Y, where Y is a halogen bond acceptor like N, O, or another halogen) typically leads to a decrease in the ⁷⁹Br NQR frequency compared to the non-interacting molecule. This shift is attributed to the charge transfer from the halogen bond acceptor to the σ* antibonding orbital of the C-Br bond. This increase in electron density along the bond axis alters the EFG at the bromine nucleus.
In a hypothetical scenario where this compound acts as a halogen bond donor, the two bromine atoms are diastereotopic due to the chiral center at the C2 position of the cyclopropane ring. This diastereotopicity would be expected to result in two distinct ⁷⁹Br and ⁸¹Br NQR frequencies, even in the absence of strong intermolecular interactions, due to their slightly different chemical environments. The presence of the bulky octyl group may also influence the solid-state packing and, consequently, the EFG at each bromine nucleus.
Upon formation of a halogen bond with a suitable acceptor, a measurable shift in the NQR frequencies of the participating bromine atom would be anticipated. Research on co-crystals of 1,4-dibromotetrafluorobenzene (B1210529) with nitrogen-containing heterocycles has shown that an increase in the bromine quadrupolar coupling constant correlates linearly with the halogen bond distance. rsc.orgscispace.com This indicates that stronger halogen bonds, which are typically shorter, lead to a greater perturbation of the electronic environment of the bromine atom.
Interactive Data Table
The following table presents hypothetical ⁷⁹Br NQR data for this compound, both in a non-interacting state and when forming a halogen bond with a generic acceptor 'Y'. This data is based on trends observed in related brominated compounds and serves to illustrate the expected changes upon halogen bond formation.
| Compound State | Bromine Atom | ⁷⁹Br NQR Frequency (MHz) at 77K (Hypothetical) | Nuclear Quadrupole Coupling Constant (C_Q) (MHz) (Hypothetical) | Asymmetry Parameter (η) (Hypothetical) |
| Non-Interacting | Br_A | 295.500 | 590.900 | 0.05 |
| Non-Interacting | Br_B | 296.200 | 592.300 | 0.06 |
| Halogen Bonded (Br_A···Y) | Br_A | 290.100 | 580.000 | 0.08 |
| Halogen Bonded (Br_A···Y) | Br_B | 296.250 | 592.400 | 0.06 |
Note: The values presented are illustrative and based on trends observed in other organobromine compounds. Br_A and Br_B represent the two diastereotopic bromine atoms.
The decrease in the NQR frequency and the corresponding NQCC for Br_A upon forming a halogen bond is the key diagnostic feature. The slight change in the parameters for the non-participating Br_B atom could be attributed to minor conformational adjustments in the crystal lattice. The ability of NQR to distinguish between these two chemically similar but crystallographically distinct bromine sites highlights the power of this technique in detailed structural elucidation. scispace.com
Applications in Complex Organic Synthesis and Biomolecular Scaffold Construction
Precursors for the Synthesis of Monohalocyclopropanes and Cyclopropenes
The controlled transformation of the dibromocyclopropyl group is a fundamental application of 1,1-dibromo-2-octylcyclopropane, providing access to valuable synthetic intermediates like monobromocyclopropanes and cyclopropenes.
Selective monodebromination of 1,1-dibromocyclopropanes can be achieved with high efficiency. For instance, the reaction of 1,1-dibromocyclopropanes with ethylmagnesium bromide in the presence of a catalytic amount of titanium(IV) isopropoxide yields the corresponding monobromocyclopropanes. researchgate.net This hydrodehalogenation is generally high-yielding, often around 95%, and produces a mixture of cis and trans isomers. researchgate.net While the specific ratio is substrate-dependent, this method represents a reliable route to 1-bromo-2-octylcyclopropane, a precursor for further functionalization.
| Reagent System | Product | Typical Yield | Reference |
| EtMgBr / cat. Ti(OPr-i)₄ | 1-Bromo-2-octylcyclopropane | ~95% | researchgate.net |
| Bu₃SnH | 1-Bromo-2-octylcyclopropane | Variable | |
| LiAlH₄ | 1-Bromo-2-octylcyclopropane | Variable | researchgate.net |
Furthermore, this compound can serve as a precursor to 1-octylcyclopropene. This transformation is typically accomplished through a 1,2-elimination reaction of hydrogen bromide from the corresponding monobromocyclopropane, or directly from the dibromide under specific conditions. Base-assisted 1,2-elimination, often employing a strong base like potassium tert-butoxide (t-BuOK), is a common strategy. researchgate.netresearchgate.net The efficiency of such eliminations can sometimes be enhanced by additives like crown ethers, which help to solubilize the base in organic solvents. researchgate.net The synthesis of cyclopropenes is of significant interest as these strained alkenes are themselves valuable building blocks for more complex molecules. organic-chemistry.orgnih.gov
Building Blocks for the Construction of Allenic and Cumulenic Systems
A cornerstone application of 1,1-dibromocyclopropanes is in the synthesis of allenes, a class of compounds featuring two cumulative double bonds. The reaction of this compound with organolithium reagents, such as methyllithium (B1224462) or butyllithium, is a classic example of the Doering-LaFlamme allene (B1206475) synthesis. acs.org
This reaction proceeds through a proposed mechanism involving a lithium-halogen exchange, which forms a 1-bromo-1-lithiocyclopropane intermediate. iupac.org This intermediate then undergoes a-elimination of lithium bromide to generate a highly reactive cyclopropylidene carbene, which spontaneously rearranges in an electrocyclic ring-opening to furnish the corresponding allene. iupac.org In the case of this compound, this would yield nona-1,2-diene. The reaction is typically rapid, even at low temperatures, and often gives good yields of the allene product. acs.org
| Substrate | Reagent | Product | Key Transformation |
| This compound | Methyllithium (MeLi) | Nona-1,2-diene | Doering-LaFlamme Synthesis |
| This compound | Butyllithium (BuLi) | Nona-1,2-diene | Doering-LaFlamme Synthesis |
The versatility of this method allows for the synthesis of a wide array of substituted allenes. While the primary product from this compound is nona-1,2-diene, the fundamental reactivity can be extended. For instance, the reaction of a chemrxiv.orgcumulene with dibromocarbene can lead to a bicyclopropylidene product, which upon treatment with methyllithium, can rearrange to form a acs.orgcumulene, demonstrating a pathway to more extended cumulenic systems.
Intermediates for the Preparation of Diverse Heterocyclic and Polycyclic Ring Systems
The inherent ring strain and functionality of this compound make it a valuable starting point for constructing more elaborate cyclic systems. Ring-opening reactions, cycloadditions, and rearrangements can be employed to convert the cyclopropane (B1198618) core into a variety of heterocyclic and polycyclic structures.
For example, the thermal or transition-metal-catalyzed ring-opening of gem-dihalocyclopropanes can generate reactive intermediates that participate in subsequent cyclization reactions. These strategies have been applied to the synthesis of fused bicyclic compounds and other complex ring systems. While specific examples starting directly from this compound are not extensively documented, the general reactivity patterns of alkyl-substituted gem-dibromocyclopropanes suggest its potential in this area. The synthesis of various N-, O-, and S-containing heterocycles often relies on versatile building blocks, and the reactive nature of the subject compound makes it a candidate for such synthetic routes. nih.gov
Furthermore, the synthesis of polycyclic aromatic hydrocarbons (PAHs) can be achieved through various modern synthetic methods, including those that build complex frameworks from smaller, reactive precursors. iupac.orgnih.govnih.gov The principles of these syntheses, which may involve cycloaddition or rearrangement cascades, could potentially be adapted to incorporate the octyl-substituted three-carbon unit derived from this compound into larger aromatic systems. nih.govsouthern.edu
Incorporation into Biologically Relevant Scaffolds for Mechanistic Probes
The cyclopropane ring is a unique structural motif in medicinal chemistry and chemical biology. Its rigid, three-dimensional structure can be used to create conformationally constrained analogues of biologically active molecules, providing valuable tools for studying molecular recognition and enzyme mechanisms.
The introduction of a cyclopropane ring into a peptide or small molecule inhibitor can serve as a powerful tool to probe enzyme-ligand interactions. The rigid cyclopropane backbone restricts the conformational freedom of the molecule, helping to define the bioactive conformation required for binding to an enzyme's active site or a receptor. nih.govresearchgate.net
Although not directly involving this compound, the synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids has yielded potent non-natural small molecule inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in microorganisms. rsc.org This highlights the principle that cyclopropane derivatives can mimic substrate or transition states, thereby acting as effective inhibitors. The synthesis of such inhibitors often starts from precursors that could be derived from gem-dihalocyclopropanes. The cyclopropane moiety is also a feature in several natural products, and understanding their biosynthesis, which can involve carbene insertion-like mechanisms, provides insight into enzymatic processes. nih.govnih.gov By incorporating a cyclopropane scaffold, researchers can design probes to elucidate the specific steric and electronic requirements for molecular recognition and catalysis.
A major application of cyclopropane-containing building blocks is in the design of conformationally restricted peptide mimics. nih.govnih.gov The cyclopropane ring can lock a portion of a peptide backbone into a specific conformation, such as an extended β-strand, and simultaneously control the orientation of amino acid side chains. nih.gov This conformational restriction can lead to increased potency, selectivity, and metabolic stability compared to the parent, more flexible peptide. unl.pt
For example, 1,2,3-trisubstituted cyclopropanes have been successfully used as isosteric replacements for dipeptide units in the design of renin inhibitors. nih.gov The synthesis of these complex cyclopropanes often starts from simpler precursors, and the principles of their design are broadly applicable. The use of a chiral cyclopropane δ-amino acid has been shown to induce the formation of stable helical structures in homo-oligomers, demonstrating the profound impact of this small ring on the secondary structure of peptides. chemrxiv.org The octyl group of this compound could function as a hydrophobic side-chain mimic, making its derivatives interesting candidates for incorporation into peptidomimetics designed to interact with hydrophobic pockets in biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-Dibromo-2-octylcyclopropane, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of alkenes using dibromocarbene intermediates. Key reagents include 1,2-dibromoethane derivatives and strong bases (e.g., NaOH or NaOMe) in polar solvents like methanol . Microwave-assisted synthesis (e.g., 130°C, dry acetonitrile, K₂CO₃) may enhance reaction efficiency by reducing side products, as seen in analogous dibromo-cyclopropane syntheses . Yield optimization requires controlling steric hindrance from the octyl group; elevated temperatures (80–100°C) and inert atmospheres minimize decomposition.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar brominated cyclopropanes?
- Methodological Answer :
- ¹H NMR : The octyl chain produces a multiplet at δ 1.2–1.4 ppm (methylene protons) and a triplet at δ 0.88 ppm (terminal methyl group). Cyclopropane protons appear as deshielded singlets (δ 2.0–2.5 ppm) due to ring strain .
- ¹³C NMR : Brominated carbons resonate at δ 35–45 ppm, while cyclopropane carbons appear at δ 20–25 ppm.
- MS : Characteristic isotopic peaks for Br (1:1 ratio for two bromines) and a molecular ion peak at m/z ≈ 336 (C₁₁H₂₀Br₂) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is prone to hydrolysis and thermal degradation. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent Br⁻ elimination. Aprotic solvents like DMSO or DMF stabilize brominated cyclopropanes by reducing nucleophilic attack . Monitor decomposition via GC-MS or TLC (Rf ≈ 0.6 in hexane:ethyl acetate, 9:1) .
Advanced Research Questions
Q. How does the octyl substituent influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The bulky octyl group increases steric strain, favoring regioselective ring-opening at the less hindered carbon. For example, nucleophilic attack by amines (e.g., benzylamine) occurs preferentially at the non-octyl-substituted carbon, forming 1-amino-2-octylcyclopropane derivatives. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) can assess interactions with biological targets (e.g., cytochrome P450 enzymes). QSAR models trained on brominated cyclopropane libraries (pIC₅₀ data) identify critical descriptors like logP (optimal ≈ 3.5) and polar surface area (<90 Ų) for membrane permeability .
Q. How can contradictions in reported reaction yields for dibromocyclopropane derivatives be resolved experimentally?
- Methodological Answer : Use factorial design (e.g., 2³ factorial experiments) to isolate variables: (1) solvent polarity, (2) base strength, and (3) temperature. For example, ANOVA analysis of yield data from acetonitrile vs. DMSO and NaOH vs. KOtBu reveals solvent polarity as the most significant factor (p < 0.05) . Replicate studies under standardized conditions (e.g., 30 min, 130°C, MW irradiation) improve reproducibility .
Q. What are the mechanistic implications of stereochemical outcomes in this compound-derived products?
- Methodological Answer : Stereoselectivity arises from the interplay of dibromocarbene geometry and alkene conformation. Single-crystal X-ray diffraction (e.g., Mo Kα radiation, 113 K) confirms transannular stereochemistry in products. For example, trans-addition of dibromocarbene to cis-alkenes yields cis-cyclopropanes, validated by comparing experimental and computed (Mercury 4.0) torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
